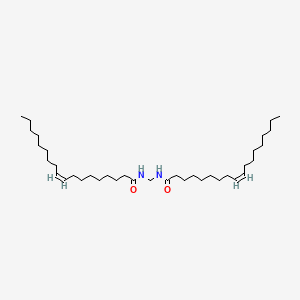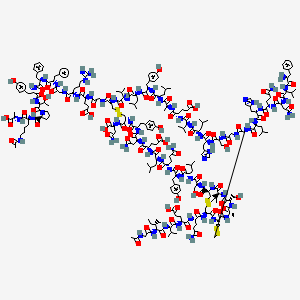
Dysprosium158
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium is a chemical element with the symbol Dy and atomic number 66 . It is a rare-earth element in the lanthanide series with a metallic silver luster . The name is derived from the Greek ‘dysprositos’, meaning hard to get .
Synthesis Analysis
Dysprosium oxide nanoparticles can be prepared using the combustion method . This method involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel, like urea . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature .Molecular Structure Analysis
Dysprosium has an electron configuration of [Xe] 4f10 6s2 . It exists in several different structural forms, called allotropes, each having different physical properties . Dysprosium-based linear helicate clusters have been assembled using a versatile pyridazine-based Schiff-base ligand .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . For instance, it dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . It tarnishes slowly in air and burns readily, forming dysprosium (III) oxide, Dy2O3 . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides .Physical And Chemical Properties Analysis
Dysprosium is a bright, silvery metallic element . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ . It is a solid at 20°C . Dysprosium is a relatively hard metal and is silvery white in its pure form .Safety and Hazards
Direcciones Futuras
As the demand for dysprosium grows, driven by its critical role in high-strength magnets, wind turbines, and electric vehicles, understanding these aspects becomes increasingly important . Some potential future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste .
Propiedades
Número CAS |
14913-25-8 |
|---|---|
Nombre del producto |
Dysprosium158 |
Fórmula molecular |
C10H10Cl2O2S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




